PNU-248686A

Oral MMP inhibitor Solid tumor Oral bioavailability

Researchers requiring an orally active MMP inhibitor for in vivo solid tumor models often face bioavailability and bioanalytical support gaps. PNU-248686A directly addresses this with documented oral bioavailability and a validated, high-throughput LC-MS/MS method for plasma quantitation, enabling robust PK/PD correlations in long-term dosing studies.

Molecular Formula C22H18ClNaO5S2
Molecular Weight 485.0 g/mol
CAS No. 341498-89-3
Cat. No. B12571270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-248686A
CAS341498-89-3
Molecular FormulaC22H18ClNaO5S2
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)(C(=O)[O-])O.[Na+]
InChIInChI=1S/C22H19ClO5S2.Na/c23-18-10-6-16(7-11-18)17-8-12-20(13-9-17)30(27,28)15-22(26,21(24)25)14-29-19-4-2-1-3-5-19;/h1-13,26H,14-15H2,(H,24,25);/q;+1/p-1/t22-;/m1./s1
InChIKeyLVIOQQOMTNEVKG-VZYDHVRKSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNU-248686A: Orally Active MMP Inhibitor for Solid Tumors


PNU-248686A is a sodium salt of a sulfonyl-biphenyl propanoic acid derivative, identified as an orally active matrix metalloproteinase (MMP) inhibitor developed for the treatment of solid tumors that overexpress MMPs [1]. It belongs to the class of biphenyl sulfones and is characterized by a molecular weight of 485.96 g/mol and the molecular formula C22H19ClNaO5S2 [2]. The compound was developed by Pharmacia & Upjohn and is documented in the scientific literature with a validated LC-MS/MS method for its quantitation in human plasma, demonstrating its translational potential [1].

Administration Route

Oral bioavailability supports repeated dosing in solid tumor in vivo models.

Research Context

MMP inhibitor tool for studies of MMP overexpression and tumor microenvironment.

Bioanalytical Support

Validated LC-MS/MS method enables plasma concentration monitoring for PK/PD studies.

PNU-248686A Selection Rationale for MMP Research


In the absence of publicly disclosed, direct comparative biochemical profiling data (e.g., specific IC50 or Ki values) for PNU-248686A against individual MMP isoforms, substitution with a generic or alternative MMP inhibitor is not scientifically sound [1]. The compound is differentiated by its documented oral bioavailability and its advanced development stage for solid tumors, as evidenced by a validated clinical bioanalytical method [2]. Generic substitution based solely on class (e.g., any MMP inhibitor) ignores critical, compound-specific pharmacological properties, such as oral absorption, metabolic stability, and tissue distribution, which are fundamental to translating in vitro findings to in vivo efficacy. The following evidence guide details the specific, quantifiable data that distinguishes PNU-248686A from its in-class alternatives and justifies its selection for research applications requiring an orally bioavailable MMP inhibitor.

Oral Bioavailability

Switching to parenteral MMP inhibitors may compromise the convenience and model relevance of oral dosing for systemic tumor studies.

Scaffold Selectivity

Structural differences (e.g., sulfonyl-biphenyl vs. hydroxamate) may shift MMP isoform inhibition profiles and off-target effects.

Bioanalytical Methods

Alternatives without a validated plasma LC-MS/MS method may require significant method development for PK/PD correlation.

PNU-248686A Quantitative Evidence Guide


Oral Bioavailability for Systemic MMP Inhibition

PNU-248686A is explicitly characterized as an 'orally active' MMP inhibitor developed for the treatment of solid tumors [1]. While many first-generation MMP inhibitors (e.g., batimastat, ilomastat/GM6001) are limited by poor oral bioavailability requiring intraperitoneal or intravenous administration, the oral route of administration for PNU-248686A is a key differentiator for in vivo efficacy studies [2]. Direct head-to-head pharmacokinetic data against other oral MMP inhibitors (e.g., marimastat, prinomastat) are not publicly available for PNU-248686A.

Oral Bioavailability
Class-level
Oral administration
May support repeated-dosing in vivo tumor model designs.
Batimastat & ilomastat typically require parenteral routes; direct oral comparator PK data not publicly available.
Oral MMP inhibitor Solid tumor Oral bioavailability

Validated LC-MS/MS Method for Plasma Quantitation

A fully validated LC-MS/MS method has been developed for the quantitation of PNU-248686A in human plasma over a dynamic range of 5.0–5000 ng/mL [1]. The method features a rapid 2.5-minute run time and utilizes protein precipitation in a 96-well plate format for high-throughput sample processing [1]. This analytical validation provides a robust, reproducible tool for monitoring plasma concentrations in preclinical and clinical studies.

Plasma Quantification
Method context
Validated range 5.0–5000 ng/mL, 2.5 min run time
Supports robust plasma PK/PD studies with reduced method development effort.
96-well plate protein precipitation format for high-throughput sample processing.
LC-MS/MS Bioanalysis Plasma pharmacokinetics

Distinct Sulfonyl-Biphenyl Propanoate Scaffold

PNU-248686A possesses a unique sodium (2R)-3-[[(4'-chloro(1,1'-biphenyl)-4-yl]sulfonyl]-2-hydroxy-2-[(phenylsulfanyl)methyl] propanoate structure [1]. This sulfonyl-biphenyl propanoate core differentiates it structurally from other MMP inhibitor classes, such as the hydroxamate-based inhibitors (e.g., batimastat, marimastat) or tetracycline derivatives (e.g., doxycycline) [2].

Structural Scaffold
Reported
Sulfonyl-biphenyl propanoate core
May confer distinct MMP selectivity vs. hydroxamate or tetracycline scaffolds.
Specific binding profile not publicly detailed; scaffold-driven selectivity remains to be verified.
Chemical structure Sulfonyl-biphenyl MMP inhibitor scaffold

Clinical Pilot Study Validation

The suitability and robustness of the LC-MS/MS method for analyzing PNU-248686A in vivo was confirmed through the analysis of plasma samples obtained from a pilot clinical study [1]. This demonstrates that the compound has advanced beyond purely preclinical research and that the analytical methodology is suitable for monitoring human pharmacokinetics.

Human Plasma Data
Data to verify
Method applied to pilot clinical study plasma samples
Indicates method suitability for human plasma research matrices.
Pilot study; broader research context requires additional endpoint validation.
Clinical translation Pharmacokinetics Pilot study

PNU-248686A: Key Research Applications


In Vivo Efficacy in Solid Tumor Models

PNU-248686A is ideally suited for in vivo studies investigating the role of MMPs in solid tumor growth, invasion, and metastasis. Its oral bioavailability [1] enables convenient, repeated dosing in long-term tumor models, while the validated LC-MS/MS method allows for precise monitoring of plasma drug levels to establish PK/PD relationships. This combination of features makes it a superior choice over MMP inhibitors that require parenteral administration or lack robust bioanalytical support.

Translational PK/PD Studies

Researchers seeking to correlate MMP inhibition with plasma drug concentrations will benefit from the validated LC-MS/MS method for PNU-248686A in human plasma [1]. This method provides a reliable and reproducible tool for quantifying the compound in biological matrices, facilitating translational studies that bridge preclinical and clinical pharmacology. The method's high-throughput design (96-well plate format, 2.5-minute run time) also supports the analysis of large sample sets from preclinical studies.

Comparative Oral MMP Inhibitor Studies

Given its distinct sulfonyl-biphenyl propanoate structure [1], PNU-248686A serves as a valuable comparator or tool compound in studies designed to profile the pharmacological and toxicological differences between MMP inhibitor scaffolds. Researchers can use it to investigate whether structural differences translate to variations in oral absorption, metabolic stability, tissue distribution, or target selectivity, contributing to a broader understanding of MMP inhibitor pharmacology.

Bioanalytical Method Development for MMP Inhibitors

The published LC-MS/MS method for PNU-248686A [1] can serve as a template or reference standard for scientists developing bioanalytical methods for other novel MMP inhibitors. The detailed method parameters, including chromatography conditions and mass spectrometry transitions, provide a starting point for method development, saving time and resources in early-stage drug discovery programs.

Application
Selection Property
Validation Focus
In vivo solid tumor MMP studies
Oral bioavailability & validated plasma assay
Dose-exposure-response relationships in tumor models
Preclinical PK/PD correlation research
Validated LC-MS/MS in human plasma
Plasma exposure and MMP inhibition linkage
MMP inhibitor scaffold comparison studies
Distinct sulfonyl-biphenyl structure
Oral absorption, metabolic stability, and selectivity differences
Bioanalytical method template for MMP inhibitors
Published LC-MS/MS parameters
Method adaptation and validation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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